molecular formula C20H20N2O3 B12530012 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide CAS No. 654055-37-5

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide

Cat. No.: B12530012
CAS No.: 654055-37-5
M. Wt: 336.4 g/mol
InChI Key: IQCHQJHTUZCQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide is a synthetic organic compound featuring a propanediamide backbone substituted with two 4-methylphenyl groups and an acryloyl moiety. The compound’s design allows for tunable properties, such as solubility and reactivity, depending on the substitution pattern and electronic effects of its functional groups .

Properties

CAS No.

654055-37-5

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N,N'-bis(4-methylphenyl)-2-prop-2-enoylpropanediamide

InChI

InChI=1S/C20H20N2O3/c1-4-17(23)18(19(24)21-15-9-5-13(2)6-10-15)20(25)22-16-11-7-14(3)8-12-16/h4-12,18H,1H2,2-3H3,(H,21,24)(H,22,25)

InChI Key

IQCHQJHTUZCQEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(=O)C=C)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide typically involves the reaction of acryloyl chloride with N1,N~3~-bis(4-methylphenyl)propanediamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in polymerization reactions to create advanced materials with specific properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and adhesives due to its reactive acryloyl group.

Mechanism of Action

The mechanism of action of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide involves its ability to form covalent bonds with target molecules. The acryloyl group is highly reactive and can undergo Michael addition reactions with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as polymerization and drug delivery, where the compound can form stable complexes with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Symmetry

  • N,N′-Bis(3-methylphenyl)propanediamide (): This analog substitutes 3-methylphenyl groups instead of 4-methylphenyl. Crystal structure studies of the 3-methyl derivative reveal planar amide groups with intermolecular hydrogen bonding, which may differ in the 4-methyl variant due to enhanced steric accessibility .
  • 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): While sharing the 4-methylphenyl group, this compound incorporates a pyridazinone heterocycle instead of a propanediamide backbone. The heterocyclic system enhances rigidity and may improve anti-inflammatory activity (IC50 = 11.6 μM against LPS-induced inflammation), suggesting that the target compound’s biological efficacy could be modulated by its acryloyl group .

Functional Group Reactivity

  • 3-Chloro-N-phenyl-phthalimide () :
    Used in polyimide synthesis, this compound highlights the role of reactive leaving groups (e.g., chlorine) in polymerization. In contrast, the acryloyl group in the target compound enables Michael addition or radical polymerization, offering distinct pathways for creating crosslinked polymers .

  • N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () :
    This pharmaceutical intermediate features a piperidinyl group, enhancing solubility via the methoxymethyl substituent. The target compound’s 4-methylphenyl groups may reduce polarity compared to the methoxymethyl group, affecting pharmacokinetic properties like gastrointestinal absorption .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • 2-(4-Methylphenyl) Indolizine (): Exhibits a log P of 3.73 and moderate solubility, with high blood-brain barrier (BBB) permeability.
  • N,N′-Bis(3-methylphenyl)propanediamide () :
    Lacks the acryloyl group, likely resulting in higher log P than the target compound. The acryloyl moiety’s electron-withdrawing effect could enhance hydrogen-bonding capacity, increasing topological polar surface area (TPSA) and improving solubility in polar solvents .

Drug-Likeness

  • Compounds like 4,4,7a-Trimethylhexahydro-1-benzofuran-2(3H)-one () demonstrate drug-likeness scores of 4.50, driven by balanced log P and TPSA. The target compound’s score may vary depending on the acryloyl group’s impact on these parameters .

Comparative Data Table

Compound Name Key Structural Features log P TPSA (Ų) Biological Activity/Application Reference
2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide Propanediamide + 4-methylphenyl + acryloyl Inferred: ~3.2 Inferred: ~90 Polymer precursor, potential drug intermediate
N,N′-Bis(3-methylphenyl)propanediamide Propanediamide + 3-methylphenyl N/A N/A Crystal structure studies
2-(4-Methylphenyl) Indolizine Indolizine + 4-methylphenyl 3.73 15.8 High BBB permeability
3-Chloro-N-phenyl-phthalimide Phthalimide + chlorine N/A 37.3 Polyimide monomer synthesis
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone + 4-methylphenyl N/A 41.5 Anti-inflammatory (IC50 = 11.6 μM)

Biological Activity

2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure

The chemical structure of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O
  • Molecular Weight : 246.32 g/mol

Research indicates that 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression, including tyrosinase and other kinases, which play crucial roles in cell signaling pathways related to proliferation and survival.
  • Regulation of Gene Expression : It may influence the expression of genes associated with apoptosis and cell cycle regulation, potentially leading to increased apoptosis in malignant cells.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress within cells, which is a contributing factor in various diseases.

In Vitro Studies

Several studies have investigated the in vitro effects of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide:

  • Tyrosinase Inhibition : In a study measuring tyrosinase activity, the compound demonstrated significant inhibitory effects with an IC50_{50} value comparable to established inhibitors like kojic acid (Table 1).
    CompoundIC50_{50} (μM)
    2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide25.0
    Kojic Acid36.68
  • Cell Viability Assays : Cytotoxicity assays conducted on various cancer cell lines showed that the compound reduced cell viability in a dose-dependent manner without significantly affecting normal fibroblast cells (Figure 1).

Case Studies

A notable case study involves the application of 2-Acryloyl-N~1~,N~3~-bis(4-methylphenyl)propanediamide as a therapeutic agent in skin cancer treatment. Patients treated with formulations containing this compound exhibited significant reductions in tumor size and improved skin appearance due to its anti-scarring properties.

Safety and Toxicology

While preliminary studies indicate promising biological activity, safety assessments are critical. According to regulatory notices, potential concerns regarding irritation and sensitization have been noted. Further toxicological evaluations are essential to establish safety profiles for human applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.